molecular formula C6H7ClN2O B1447041 (2-Amino-6-chloropyridin-4-yl)methanol CAS No. 1334294-36-8

(2-Amino-6-chloropyridin-4-yl)methanol

Cat. No. B1447041
M. Wt: 158.58 g/mol
InChI Key: ZZLHFHIBGRNFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-6-chloropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1334294-36-8 . It has a molecular weight of 158.59 . The IUPAC name for this compound is (2-amino-6-chloropyridin-4-yl)methanol .


Molecular Structure Analysis

The InChI code for “(2-Amino-6-chloropyridin-4-yl)methanol” is 1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula of “(2-Amino-6-chloropyridin-4-yl)methanol” is C6H7ClN2O . The compound has a molecular weight of 158.59 .

Scientific Research Applications

Application in Energetic Materials Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .
  • Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .
  • Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
  • Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

  • Specific Scientific Field : Pharmacology and Drug Discovery .
  • Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .
  • Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

  • Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .
  • Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.
  • Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .
  • Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

Application in Energetic Materials Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically the synthesis of energetic materials .
  • Summary of the Application : The compound 4-amino-2,6-dichloropyridine is used as an intermediate in the synthesis of new energetic materials . These materials are often heterocyclic compounds with high densities, high heats of formation, and good detonation properties .
  • Methods of Application or Experimental Procedures : The synthesis begins with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and a nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
  • Results or Outcomes : The synthetic reactions proceed under mild conditions, leading to the production of energetic materials with high performance and low sensitivity .

Application in Drug Discovery

  • Specific Scientific Field : Pharmacology and Drug Discovery .
  • Summary of the Application : 2-Aminopyridine, a compound similar to “(2-Amino-6-chloropyridin-4-yl)methanol”, is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application or Experimental Procedures : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .
  • Results or Outcomes : This approach has been used to derive a variety of pharmacophores, contributing to the development of new drugs .

Application in Click Chemistry

  • Specific Scientific Field : Organic Chemistry, specifically Click Chemistry .
  • Summary of the Application : Click Chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together . This approach could potentially be applied to “(2-Amino-6-chloropyridin-4-yl)methanol” or similar compounds.
  • Methods of Application or Experimental Procedures : The specific methods would depend on the particular reaction being performed . Generally, Click Chemistry involves reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .
  • Results or Outcomes : Click Chemistry has been rapidly developed in recent years and has found numerous applications in areas such as drug discovery, materials science, and bioconjugation .

properties

IUPAC Name

(2-amino-6-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHFHIBGRNFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-chloropyridin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-6-chloropyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Amino-6-chloropyridin-4-yl)methanol
Reactant of Route 3
(2-Amino-6-chloropyridin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Amino-6-chloropyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Amino-6-chloropyridin-4-yl)methanol
Reactant of Route 6
(2-Amino-6-chloropyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.